Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclohexylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in an ethanol solvent with triethylamine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, while the pyrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(2-(methylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in unique biological activities and chemical reactivity.
Biological Activity
Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- Melting Point : 75°C to 80°C
- Solubility : Soluble in organic solvents like acetone; incompatible with strong acids and bases.
The compound features a cyclohexylamino group, which enhances its lipophilicity and may influence its biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives have shown COX-2 selectivity superior to established drugs like celecoxib .
- Analgesic Properties : Its potential as an analgesic has been investigated, with some studies suggesting efficacy comparable to traditional pain relief medications.
- Antitumor Activity : Research indicates that related compounds may possess antitumor properties, warranting further investigation into their mechanisms of action against cancer cells.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The cyclohexylamino moiety is believed to enhance the compound's interaction with biological targets, influencing pharmacokinetic properties such as absorption and distribution.
Research into similar pyrazole derivatives has revealed that modifications in substituents can significantly impact biological activity. For instance, compounds with electron-withdrawing groups at specific positions have demonstrated enhanced inhibitory effects against target enzymes .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- In Vitro Studies : Various derivatives were tested for their anti-inflammatory properties through COX inhibition assays. The results indicated that certain modifications led to increased potency compared to standard treatments .
- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and specific receptors involved in pain and inflammation pathways. These studies help elucidate the mechanisms by which the compound exerts its effects .
- Pharmacological Evaluations : In vivo studies have demonstrated promising results regarding the analgesic and anti-inflammatory effects of related compounds, supporting further exploration of this compound in clinical settings .
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-2-20-14(19)11-8-15-17(9-11)10-13(18)16-12-6-4-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,16,18) |
InChI Key |
CDLVJYAZZXUUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.